N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexene with ethylamine to form the intermediate N-(2-cyclohexen-1-yl)ethylamine. This intermediate is then reacted with 2-methoxyethylamine and 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 4-[(2-cyclohex-1-enylethyl)amino]-2H-chromen-2-one
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H25N3O2S |
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Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxyethylamino)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H25N3O2S/c1-12-14(22-16(19-12)18-10-11-21-2)15(20)17-9-8-13-6-4-3-5-7-13/h6H,3-5,7-11H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
WTIPQIVZMPANQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC)C(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
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